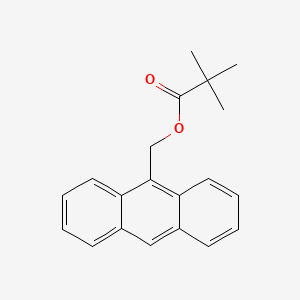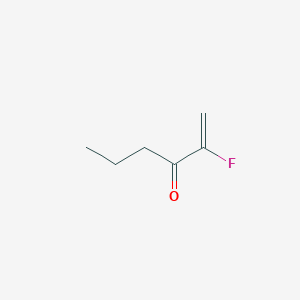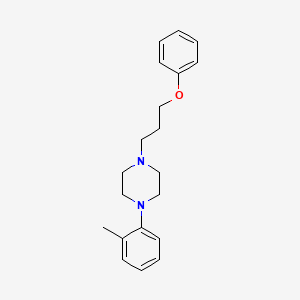
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)-: is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This specific compound features a phenoxypropyl group and an o-tolyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- typically involves the reaction of piperazine with 3-phenoxypropyl chloride and o-tolyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl or o-tolyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the aromatic rings or any potential double bonds within the structure.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenoxypropionic acid or o-toluic acid, while reduction could produce phenoxypropyl alcohol or o-tolyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for similar effects, such as anxiolytic or antipsychotic properties.
Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- would depend on its specific biological activity. Generally, piperazine derivatives act on the central nervous system by interacting with neurotransmitter receptors or transporters. The phenoxypropyl and o-tolyl groups may influence the compound’s binding affinity and selectivity for these targets, modulating its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, widely used in medicinal chemistry.
1-(3-Phenoxypropyl)piperazine: Lacks the o-tolyl group, potentially altering its biological activity.
4-(o-Tolyl)piperazine: Lacks the phenoxypropyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: Piperazine, 1-(3-phenoxypropyl)-4-(o-tolyl)- is unique due to the presence of both the phenoxypropyl and o-tolyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
74038-00-9 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-4-(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-8-5-6-11-20(18)22-15-13-21(14-16-22)12-7-17-23-19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3 |
InChI-Schlüssel |
FIVULIJQBBGFFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


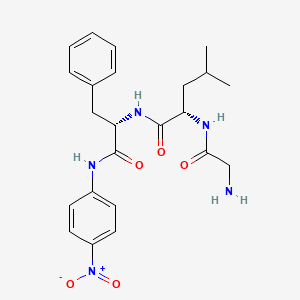
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)

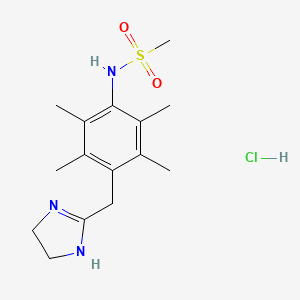

![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)

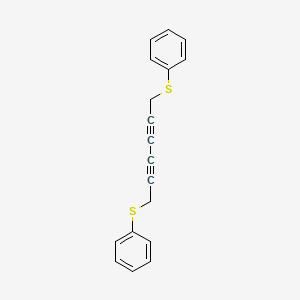
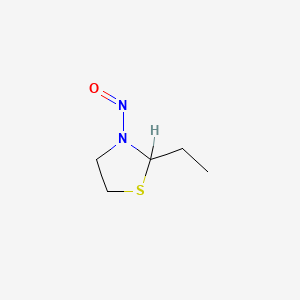
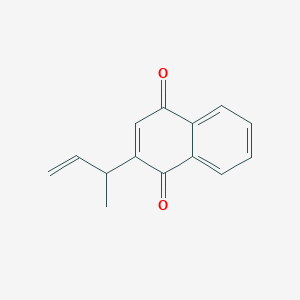

![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
